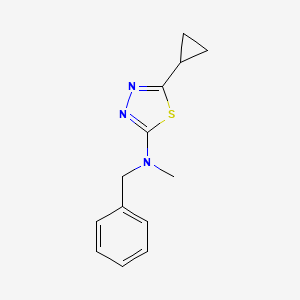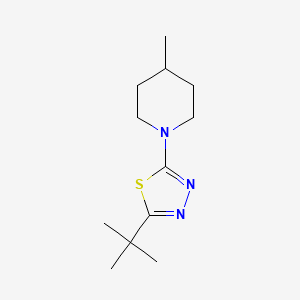![molecular formula C19H23N5 B6432403 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine CAS No. 2640878-30-2](/img/structure/B6432403.png)
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine (MPPEP) is a small molecule that has been studied for its potential applications in scientific research. The chemical structure of MPPEP consists of a pyrazolo[1,5-a]pyrazin-4-yl ring, methyl group and a 2-phenylethylpiperazine. It is a versatile molecule that can be used as a scaffold for the synthesis of various compounds with different biological activities.
作用機序
Target of Action
Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Biochemical Pathways
Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These pathways play crucial roles in cellular processes such as cell growth, cell cycle progression, and apoptosis.
Result of Action
Based on the known targets of related compounds, it can be inferred that this compound may have effects on cell growth, cell cycle progression, and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.
実験室実験の利点と制限
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine has several advantages for use in laboratory experiments. Firstly, it is a small molecule, making it easier to synthesize and manipulate. Secondly, it is a versatile molecule, allowing for the synthesis of various compounds with different biological activities. Thirdly, it is relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a limited shelf life, making it difficult to store for long periods of time.
将来の方向性
There are a number of potential future directions for research involving 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine. Firstly, further research is needed to better understand the mechanism of action of this compound and its various biochemical and physiological effects. Secondly, further research is needed to develop new synthesis methods for this compound and its derivatives. Thirdly, further research is needed to explore the potential applications of this compound in drug discovery, drug delivery, and tissue engineering. Fourthly, further research is needed to develop new methods for the storage and stability of this compound. Finally, further research is needed to explore the potential for using this compound as a scaffold for the synthesis of other compounds with different biological activities.
合成法
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts alkylation, and the Mannich reaction. The Grignard reaction is a versatile organic reaction in which an organomagnesium halide reacts with an organic halide to form a new carbon-carbon bond. The Friedel-Crafts alkylation is a method of forming new carbon-carbon bonds by reacting an alkyl halide with an aromatic ring. The Mannich reaction is a reaction in which a nucleophilic amine reacts with an aldehyde or ketone and a protonated amine to form a new carbon-carbon bond.
科学的研究の応用
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine has been studied for its potential applications in scientific research. It has been found to have potential applications in drug discovery, drug delivery, and tissue engineering. In drug discovery, this compound has been used as a scaffold for the synthesis of molecules with new biological activities. In drug delivery, this compound has been used to improve the efficacy of drug delivery systems. In tissue engineering, this compound has been used to create new materials for tissue engineering applications.
特性
IUPAC Name |
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-16-15-18-19(20-8-10-24(18)21-16)23-13-11-22(12-14-23)9-7-17-5-3-2-4-6-17/h2-6,8,10,15H,7,9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJBHLSHVWDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)


![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)
![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)